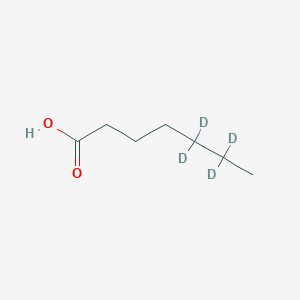

Heptanoic-5,5,6,6-D4 acid

CAS No.:

Cat. No.: VC18396530

Molecular Formula: C7H14O2

Molecular Weight: 134.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O2 |

|---|---|

| Molecular Weight | 134.21 g/mol |

| IUPAC Name | 5,5,6,6-tetradeuterioheptanoic acid |

| Standard InChI | InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i2D2,3D2 |

| Standard InChI Key | MNWFXJYAOYHMED-RRVWJQJTSA-N |

| Isomeric SMILES | [2H]C([2H])(C)C([2H])([2H])CCCC(=O)O |

| Canonical SMILES | CCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Properties

Heptanoic-5,5,6,6-D4 acid belongs to the class of medium-chain fatty acids, distinguished by its seven-carbon backbone and a carboxyl functional group. The deuterium atoms at positions 5 and 6 introduce isotopic stability, making the compound detectable via mass spectrometry. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 134.21 g/mol | |

| CAS Number | 352431-36-8 | |

| Purity | 98 atom % D, ≥98% chemical | |

| IUPAC Name | 5,5,6,6-tetradeuterioheptanoic acid |

Discrepancies in molecular formulas across sources (e.g., in) likely arise from differences in isotopic notation conventions. The canonical SMILES representation () remains consistent, with deuterium specified in the isomeric form ().

Synthesis and Isotopic Labeling Strategies

The synthesis of Heptanoic-5,5,6,6-D4 acid typically involves deuteration of heptanoic acid precursors under controlled conditions. Source outlines a method where carboxylic acids are converted to acid chlorides, followed by reaction with diazomethane and hydrobromic acid to yield α-bromomethyl ketones. Condensation with 2,4-diamino-6-hydroxypyrimidine forms the pyrrolo[2,3-d]pyrimidine backbone, which is subsequently hydrolyzed and coupled with diethyl L-glutamate .

Critical factors influencing synthesis efficiency include:

-

Catalyst selection: Transition metal catalysts enhance deuterium incorporation.

-

Temperature and pressure: Mild conditions (25–50°C, atmospheric pressure) prevent isotopic exchange.

-

Precursor purity: High-purity heptanoic acid minimizes side reactions .

Commercial synthesis by LGC Standards achieves 98 atom % deuterium enrichment, ensuring minimal protium contamination .

Applications in Metabolic and Organic Chemistry Research

Tracer Studies in Lipid Metabolism

Heptanoic-5,5,6,6-D4 acid serves as a stable isotopic tracer in metabolic pathways. Its deuterium labels allow researchers to distinguish endogenous fatty acids from externally administered compounds using techniques like gas chromatography-mass spectrometry (GC-MS). For example, studies leveraging this compound have elucidated:

-

Hepatic β-oxidation rates: Deuterium retention in liver tissue correlates with fatty acid breakdown efficiency.

-

Lipid storage dynamics: Isotopic tracing in adipocytes reveals preferential storage of medium-chain fatty acids over long-chain variants.

Organic Synthesis Building Block

The compound’s carboxyl group and deuterated chain enable its use in synthesizing labeled pharmaceuticals. Source highlights its role in creating pyrrolo[2,3-d]pyrimidines, a class of antitumor agents. The deuterium atoms enhance metabolic stability, prolonging drug half-life in preclinical models .

Analytical Methods for Detection and Quantification

Mass spectrometry remains the gold standard for detecting Heptanoic-5,5,6,6-D4 acid. Key methodologies include:

-

LC-MS/MS: Electrospray ionization in negative mode, with a quantitation limit of 0.1 ng/mL.

-

Isotope dilution analysis: Internal standards (e.g., -labeled analogs) correct for ion suppression .

Deuterium’s mass shift (+1 atomic mass unit per substitution) facilitates differentiation from unlabeled heptanoic acid in chromatograms.

Future Directions and Research Opportunities

Emerging applications include:

-

Neurodegenerative disease research: Tracing fatty acid uptake in blood-brain barrier models.

-

Sustainable synthesis: Catalytic deuteration using as a deuterium source.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume